Benzyl-PEG5-Amine

Overview

Description

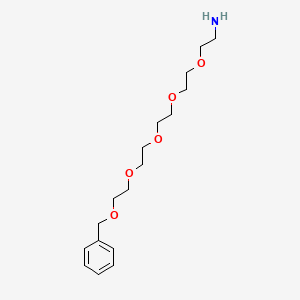

Benzyl-PEG5-Amine is a PEG-based PROTAC linker . It contains a benzyl protecting group and a free terminal amine. Benzyl groups are used to protect alcohol moieties and can be removed via hydrogenolysis. The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

Synthesis Analysis

The synthesis of Benzyl-PEG5-Amine involves the reaction of amines with primary alkyl halides . This process is known as alkylation . The reaction is efficient and can be controlled to yield the desired product .

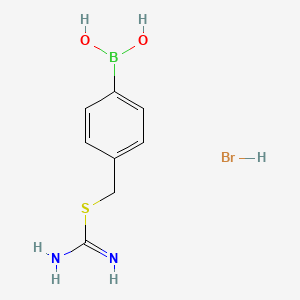

Molecular Structure Analysis

The molecular weight of Benzyl-PEG5-Amine is 327.42 g/mol, and its molecular formula is C17H29NO5 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Chemical Reactions Analysis

The primary amine in Benzyl-PEG5-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This reaction is part of the general reactions of amines, which include alkylation and acylation .

Physical And Chemical Properties Analysis

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The physical properties of amines depend significantly on the extent of substitution at nitrogen .

Scientific Research Applications

Synthesis and Properties of Amines

Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science . The synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

Role in Organic Synthesis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Applications in Medicinal Chemistry

In addition to their role as synthetic intermediates, amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Role in Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .

Applications in Sustainable Technologies

Recent advances in amine chemistry have also led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Synthesis of N-Benzyl Cyclo-tertiary Amines

The effective synthesis of N-benzyl cyclo-tertiary amines using imine reductase, key components in natural products and pharmaceutical synthesis, is a green approach . This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .

α-Functionalization of Imines

The photocatalytic reduction of NHPI-derived RAEs delivered the alkyl radical, which then engaged with the enantiopure N-sulfinimine in diastereoselective fashion to afford α-branched benzyl amine derivatives .

Mechanism of Action

Target of Action

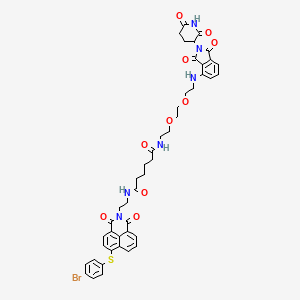

Benzyl-PEG5-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of Benzyl-PEG5-Amine are the E3 ubiquitin ligase and the target protein that needs to be degraded .

Mode of Action

Benzyl-PEG5-Amine acts as a bridge in PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG (polyethylene glycol) component of Benzyl-PEG5-Amine enhances the solubility and stability of the PROTAC molecule .

Biochemical Pathways

The primary biochemical pathway affected by Benzyl-PEG5-Amine is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, Benzyl-PEG5-Amine-containing PROTACs lead to the proteasomal degradation of these proteins. This can result in the modulation of various cellular processes, depending on the function of the degraded protein .

Pharmacokinetics

The pharmacokinetics of Benzyl-PEG5-Amine are influenced by its PEG component, which improves its solubility and stability in aqueous environments. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl-PEG5-Amine are crucial for its bioavailability. The PEGylation can enhance the compound’s half-life and reduce immunogenicity, making it more effective in vivo .

Result of Action

The molecular and cellular effects of Benzyl-PEG5-Amine’s action include the targeted degradation of specific proteins. This can lead to the downregulation of oncogenic proteins in cancer therapy or the removal of misfolded proteins in neurodegenerative diseases. The precise effects depend on the target protein and the context of its degradation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of Benzyl-PEG5-Amine. The PEG component helps to maintain stability across different environments, but extreme conditions can still affect its performance. Additionally, the cellular context, including the expression levels of the target protein and E3 ligase, can impact the overall effectiveness of the PROTAC .

: MedChemExpress. Benzyl-PEG5-Amine. Retrieved from MedChemExpress : BroadPharm. Benzyl-PEG5-Amine. Retrieved from BroadPharm

Safety and Hazards

Benzyl-PEG5-Amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in a chemical fume hood and wear chemical-resistant gloves and safety goggles .

Future Directions

properties

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIPYDPAMVVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-PEG5-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

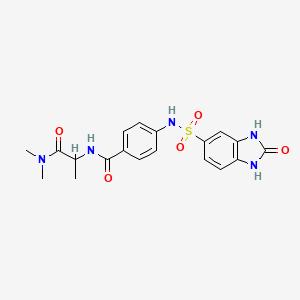

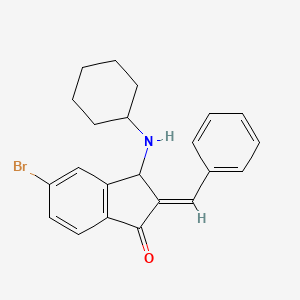

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)

![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)